molecular formula C14H19ClN2O2 B5341096 METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE

METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE

Cat. No.: B5341096
M. Wt: 282.76 g/mol
InChI Key: NHXKEXCIHANXFH-UHFFFAOYSA-N
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Description

METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied. For example, it may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(3-(4-(4-CHLOROBENZYL)-1-PIPERAZINYL)PROPOXY)BENZOATE HYDROCHLORIDE
  • METHYL 4-(4-CHLOROBENZYL)-1-PIPERAZINYL)SULFONYL)PHENYLCARBAMATE
  • METHYL 4-(4-CHLOROBENZYL)-1-PIPERAZINYL)IMINO)METHYL)BENZOATE

Uniqueness

METHYL 2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group and the acetate moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-19-14(18)11-17-8-6-16(7-9-17)10-12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXKEXCIHANXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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